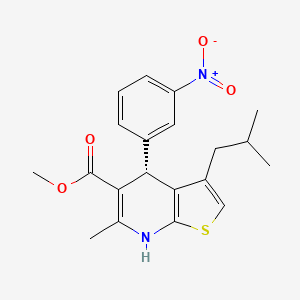

S-312-d

Description

Properties

CAS No. |

120056-57-7 |

|---|---|

Molecular Formula |

C20H22N2O4S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C20H22N2O4S/c1-11(2)8-14-10-27-19-18(14)17(16(12(3)21-19)20(23)26-4)13-6-5-7-15(9-13)22(24)25/h5-7,9-11,17,21H,8H2,1-4H3/t17-/m0/s1 |

InChI Key |

UTLPUICHKZBRCI-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C([C@@H](C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(nitrophenyl)thieno(2,3-b)-pyridine-5-carboxylate S 312 S-312 S-312-d |

Origin of Product |

United States |

Foundational & Exploratory

S-312-d: A Technical Whitepaper on the Mechanism of Action as a Dihydropyridine-type Calcium Channel Blocker

For distribution to: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the mechanism of action of S-312-d, a potent L-type voltage-sensitive calcium channel (L-VSCC) blocker. This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, belongs to the dihydropyridine class of calcium channel antagonists. This guide synthesizes available preclinical data to detail its pharmacological activity, experimental validation, and underlying signaling pathways.

Core Mechanism of Action

This compound functions as a selective antagonist of L-type voltage-sensitive calcium channels (L-VSCCs). These channels are critical for regulating the influx of extracellular calcium (Ca2+) into cells in response to membrane depolarization. By binding to the L-VSCC, this compound inhibits this influx, leading to a cascade of downstream physiological effects, primarily smooth muscle relaxation and neuroprotection.

The primary molecular target of this compound is the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. The S-(+) enantiomer, this compound, is significantly more potent than its R-(-) counterpart, demonstrating stereospecificity in its interaction with the channel[1]. This interaction allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby preventing the flow of Ca2+ ions into the cell. This blockade of calcium entry is the foundational event in its therapeutic effects observed in preclinical models, including vasodilation and protection against ischemic and neurotoxic insults[1][2].

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been quantified in several preclinical models. The data highlights the high potency of the S-(+) enantiomer (this compound).

| Parameter | Enantiomer | Value | Tissue/Preparation | Assay Type |

| IC50 | S-(+)-S312 (this compound) | 0.14 nM | Isolated Rat Aorta | Inhibition of KCl-evoked contraction |

| R-(-)-S312 | 2.98 nM | Isolated Rat Aorta | Inhibition of KCl-evoked contraction | |

| Ki | S-(+)-S312 (this compound) | 0.12 nM | Depolarized Rat Cerebral Microvessels | --INVALID-LINK---PN 200-110 Competitive Binding |

| R-(-)-S312 | 2.4 nM | Depolarized Rat Cerebral Microvessels | --INVALID-LINK---PN 200-110 Competitive Binding |

Table 1: In Vitro Potency and Binding Affinity of S-312 Enantiomers[1].

Signaling Pathway and Physiological Consequences

The blockade of L-type calcium channels by this compound initiates a clear signaling cascade that prevents cellular damage in the context of ischemia and neurotoxicity.

In preclinical models of ischemic acute renal failure, pretreatment with this compound dose-dependently protects against functional impairment. This is achieved by preventing the ischemia-induced increase in renal tissue calcium content, thereby mitigating cellular damage[3]. Similarly, in models of neuronal apoptosis induced by amyloid beta protein (Aβ) and secretory phospholipase A₂ (sPLA₂-IIA), this compound prevents the influx of Ca2+ through L-VSCCs, rescuing cortical neurons from cell death. Its neuroprotective effect was found to be more potent than that of nimodipine, another L-VSCC blocker.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the pharmacological data. The following protocols are based on published studies investigating this compound and related compounds.

In Vitro Assay: Inhibition of KCl-Evoked Contraction in Isolated Rat Aorta

This ex vivo assay measures the functional potency of this compound as a vasodilator.

-

Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.

-

Mounting: The rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration and Contraction: The rings are equilibrated under a resting tension of 1.5 g for 60-90 minutes. They are then contracted by replacing the normal Krebs solution with a high potassium (e.g., 80 mM KCl) depolarizing solution.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation induced by this compound is measured as a percentage of the maximal contraction induced by KCl. The IC50 value, the concentration of the drug that causes 50% relaxation, is then calculated from the concentration-response curve.

In Vitro Assay: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the L-type calcium channel.

-

Membrane Preparation: A tissue source rich in L-type calcium channels, such as rat cerebral microvessels or ileum, is homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated in a buffer solution with a specific radiolabeled L-type calcium channel antagonist (e.g., --INVALID-LINK---PN 200-110) at a fixed concentration.

-

Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed to remove non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

This compound is a highly potent, stereoselective L-type voltage-sensitive calcium channel blocker of the dihydropyridine class. Its mechanism of action is centered on the inhibition of calcium influx into vascular smooth muscle and neuronal cells. This activity translates into significant vasodilation and robust protective effects in preclinical models of ischemic renal injury and neurotoxicity. The quantitative data from in vitro and ex vivo assays confirm its high affinity and functional potency at the molecular target, establishing a clear mechanistic basis for its observed physiological effects.

References

- 1. Activity of dihydrothienopyridine S312 enantiomers on L-type Ca2+ channels in isolated rat aorta and cerebral microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of a selective L-type voltage-sensitive calcium channel blocker, this compound, on neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

S-312-d: A Selective L-Type Calcium Channel Blocker for Neuroprotection and Renal Ischemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-312-d, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a potent and selective L-type voltage-sensitive calcium channel (L-VSCC) blocker. Preclinical evidence highlights its significant therapeutic potential, particularly in the realms of neuroprotection and as a safeguard against ischemic renal injury. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, pharmacological properties, and preclinical efficacy. While detailed experimental protocols and a complete selectivity profile are not extensively available in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes, including neurotransmission, muscle contraction, and gene expression.[1] The L-type subfamily of these channels is a well-established therapeutic target for cardiovascular diseases.[2][3] More recently, their involvement in pathological conditions of the central nervous system and renal system has garnered significant interest. This compound has emerged from this research as a promising selective L-type calcium channel antagonist with demonstrated efficacy in preclinical models of neuronal cell death and acute renal failure.[1][4] This guide aims to consolidate the scientific and technical information available on this compound.

Chemical and Physical Properties

-

Systematic Name: S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate

-

Molecular Formula: C₂₁H₂₄N₂O₄S

-

Class: Thienopyridine derivative

Mechanism of Action

This compound exerts its pharmacological effects through the selective blockade of L-type voltage-sensitive calcium channels. By binding to these channels, it inhibits the influx of calcium ions into the cell, thereby attenuating the downstream cellular processes that are triggered by elevated intracellular calcium levels. In pathological conditions such as ischemia and neurotoxicity, excessive calcium entry is a key driver of cell death pathways. This compound's ability to prevent this calcium overload is central to its protective effects.

Quantitative Pharmacological Data

The available quantitative data on the pharmacological activity of this compound is summarized in the table below. It is important to note that a comprehensive selectivity profile against a wide range of ion channels and L-type channel subtypes is not yet publicly available.

| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |

| IC₅₀ | 0.14 nM | Rat | Aorta | Inhibition of KCl-evoked contraction | |

| Kᵢ | 0.12 nM | Rat | Cerebral microvessels | Displacement of --INVALID-LINK---PN 200-110 binding (depolarized) | |

| IC₅₀ (R-(-)-S312) | 2.98 nM | Rat | Aorta | Inhibition of KCl-evoked contraction | |

| Kᵢ (R-(-)-S312) | 2.4 nM | Rat | Cerebral microvessels | Displacement of --INVALID-LINK---PN 200-110 binding (depolarized) |

Preclinical Efficacy

Neuroprotection

In primary cultures of rat cortical neurons, this compound demonstrated significant neuroprotective effects against apoptosis induced by amyloid beta protein (Aβ) and human group IIA secretory phospholipase A₂ (sPLA₂-IIA). These are established in vitro models relevant to Alzheimer's disease and stroke.

-

This compound was found to be more potent than the established L-type calcium channel blocker, nimodipine.

-

Blockers of N-type and P/Q-type calcium channels were ineffective in this model, highlighting the selectivity of this compound for L-type channels as being critical for its neuroprotective activity.

-

The protective mechanism involves the inhibition of Aβ- and sPLA₂-IIA-induced calcium influx.

Renal Protection

In a rat model of ischemic acute renal failure, this compound exhibited marked protective effects when administered intravenously prior to the ischemic event.

-

A dose-dependent protection against functional impairment was observed at doses ranging from 0.01 to 0.1 mg/kg.

-

Treatment with this compound led to an increased survival rate in ischemic rats.

-

The protective effects were associated with a reduction in renal cortical edema and a suppression of the ischemia-induced increase in renal tissue calcium content.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically on this compound are not publicly available. The following sections describe general methodologies commonly employed for the characterization of L-type calcium channel blockers.

Electrophysiology (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To measure the inhibitory effect of this compound on L-type calcium currents.

General Protocol:

-

Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the L-type channel subunits) or primary cells known to express these channels (e.g., cardiomyocytes, neurons).

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to isolate calcium channel currents and avoid calcium-dependent inactivation.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

-

Drug Application: After obtaining a stable baseline current, perfuse the cells with the external solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the concentration-dependent inhibition and calculate the IC₅₀ value.

Calcium Imaging

Calcium imaging with fluorescent indicators allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.

Objective: To assess the ability of this compound to block depolarization-induced calcium influx.

General Protocol:

-

Cell Preparation: Plate cells (e.g., primary neurons or a suitable cell line) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

-

Stimulation: Perfuse the cells with a high-potassium solution to induce depolarization and calcium influx.

-

Drug Treatment: Pre-incubate the cells with this compound for a defined period before high-potassium stimulation.

-

Data Acquisition: Record the fluorescence intensity before, during, and after stimulation.

-

Data Analysis: Calculate the change in fluorescence (or the ratio of emissions for Fura-2) to quantify the intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the L-type calcium channel.

General Protocol:

-

Membrane Preparation: Prepare membrane fractions from a tissue or cell line rich in L-type calcium channels (e.g., rat brain cortex or transfected cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., --INVALID-LINK---PN 200-110).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways

L-type calcium channels are key regulators of several intracellular signaling cascades that are crucial for neuronal function and survival. While direct evidence linking this compound to the modulation of these pathways is currently lacking, its mechanism of action suggests potential downstream effects.

An increase in intracellular calcium via L-type calcium channels can activate calcium-dependent enzymes and transcription factors. Two notable pathways are:

-

Calcineurin-NFAT Pathway: Calcineurin is a calcium-calmodulin-dependent phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and regulation of gene expression.

-

CREB Phosphorylation: Calcium influx can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.

By blocking calcium influx, this compound would be expected to inhibit the activation of these and other calcium-dependent signaling pathways.

Pharmacokinetics and Metabolism

There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies, typically conducted in animal models, are essential for understanding the pharmacokinetic profile of a drug candidate and for guiding dose selection and formulation development for potential clinical trials.

Clinical Development

To date, there is no public record of this compound having entered clinical trials. The progression of a compound from preclinical discovery to human studies requires extensive safety and toxicology evaluations, as well as the establishment of a robust manufacturing process.

Conclusion and Future Directions

This compound is a potent and selective L-type calcium channel blocker with compelling preclinical data supporting its development as a therapeutic agent for neurodegenerative diseases and ischemic renal injury. Its superior potency compared to nimodipine in a neuroprotection model and its efficacy in a model of acute renal failure underscore its potential.

However, significant gaps in the publicly available data remain. Future research should focus on:

-

A comprehensive in vitro pharmacological profiling to fully elucidate its selectivity against a broad range of ion channels and receptor subtypes.

-

Detailed studies to determine its effects on specific L-type calcium channel isoforms (e.g., CaV1.2, CaV1.3).

-

In-depth investigation of its impact on downstream signaling pathways to better understand its molecular mechanism of action.

-

Thorough pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.

The generation of this data will be crucial for determining the feasibility of advancing this compound into clinical development. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising L-type calcium channel blocker.

References

S-312-d molecular structure and properties

An In-depth Technical Guide to S-312-d: A Novel Thieno[2,3-b]pyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative belonging to the thieno[2,3-b]pyridine class of compounds. It has demonstrated significant potential as a calcium channel blocker, exhibiting protective effects in preclinical models of ischemic acute renal failure. This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for the study of this compound, aimed at facilitating further research and development.

Molecular Structure and Properties

The molecular structure of this compound combines a dihydropyridine core, known for its calcium channel modulating activities, with a thieno[2,3-b]pyridine scaffold. The presence of a nitrophenyl group is a common feature in many potent calcium channel blockers.

Molecular Structure:

Physicochemical Properties:

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure, several key properties can be predicted. The following table summarizes the available and predicted data.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₂₂N₂O₄S | Calculated |

| Molecular Weight | 402.47 g/mol | Calculated |

| Physical State | Predicted to be a solid at room temperature. | Analogues |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | Structural Analogy |

| pKa | Not Determined | - |

| LogP | Not Determined | - |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| CAS Number | Not available | - |

Biological Activity and Mechanism of Action

This compound is a potent calcium channel blocker.[1] Its mechanism of action is presumed to be similar to other 1,4-dihydropyridine calcium channel antagonists, which involve the inhibition of L-type voltage-gated calcium channels. By blocking the influx of calcium into vascular smooth muscle cells and cardiomyocytes, these compounds induce vasodilation and have a negative inotropic effect on the heart.

In a preclinical study, this compound demonstrated a dose-dependent protective effect against ischemic acute renal failure in rats when administered intravenously at doses ranging from 0.01 to 0.1 mg/kg body weight.[2] This protective effect was associated with a reduction in renal cortical edema and a suppression of the increase in renal tissue calcium content following ischemia.[2]

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow:

The following diagram outlines a plausible synthetic route for this compound based on established methodologies for the synthesis of thieno[2,3-b]pyridine derivatives.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology: Hantzsch-type Synthesis of the Thieno[2,3-b]pyridine Core

-

Preparation of the Enamine: A suitable aminothiophene precursor, such as a derivative of 3-aminothiophene-2-carboxylate, is reacted with a β-ketoester like methyl acetoacetate to form the corresponding enamine. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a weak acid.

-

Cyclocondensation: The enamine is then reacted with an aldehyde, in this case, 3-nitrobenzaldehyde, in a cyclocondensation reaction. This step is often carried out in a refluxing solvent such as ethanol or isopropanol.

-

Oxidation (if necessary): The initial product of the Hantzsch synthesis is a dihydropyridine. In some cases, an oxidation step is required to yield the aromatic pyridine ring. However, for this compound, the dihydropyridine form is the active compound.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound.

In Vitro Calcium Channel Blocking Assay

The calcium channel blocking activity of this compound can be assessed using a fluorescence-based calcium influx assay in a high-throughput format.

Experimental Workflow:

Caption: Workflow for in vitro calcium channel blocking assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the target L-type calcium channel (e.g., HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for a specific period at 37°C.

-

Compound Addition: Serial dilutions of this compound are prepared and added to the wells containing the dye-loaded cells. A vehicle control (e.g., DMSO) is also included.

-

Depolarization and Fluorescence Measurement: A baseline fluorescence reading is taken. The cells are then depolarized by the addition of a high-potassium solution to open the voltage-gated calcium channels. The resulting increase in intracellular calcium is measured as an increase in fluorescence intensity using a plate reader with fluorescence detection capabilities.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. An IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.

In Vivo Model of Ischemic Acute Renal Failure

The protective effects of this compound in vivo can be evaluated using a rat model of ischemic acute renal failure.

Experimental Workflow:

Caption: Workflow for in vivo model of ischemic acute renal failure.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. To induce a more pronounced ischemic injury, a unilateral nephrectomy of the right kidney is often performed one to two weeks prior to the ischemic event.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously at the desired doses (e.g., 0.01, 0.03, and 0.1 mg/kg) a few minutes before the induction of ischemia. A vehicle control group receives the vehicle alone.

-

Induction of Ischemia: The animals are anesthetized, and the left renal artery is exposed through a flank or midline incision. Ischemia is induced by clamping the renal artery with a non-traumatic vascular clamp for a specific duration (e.g., 30-60 minutes).

-

Reperfusion: After the ischemic period, the clamp is removed to allow for reperfusion of the kidney. The incision is then closed.

-

Post-operative Monitoring and Sample Collection: The animals are allowed to recover, and blood and urine samples are collected at various time points (e.g., 24, 48, and 72 hours) post-reperfusion for the analysis of renal function markers such as serum creatinine and blood urea nitrogen (BUN).

-

Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the ischemic kidney is harvested, fixed in formalin, and processed for histological examination to assess the extent of tubular necrosis, inflammation, and other pathological changes.

Conclusion

This compound is a promising new chemical entity with potent calcium channel blocking activity and demonstrated protective effects in a preclinical model of ischemic acute renal failure. This technical guide provides a foundational understanding of its molecular structure, properties, and relevant experimental protocols to support further investigation into its therapeutic potential. The provided methodologies for synthesis and biological evaluation can serve as a starting point for researchers aiming to explore the pharmacology and therapeutic applications of this novel thieno[2,3-b]pyridine derivative. Further studies are warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and detailed mechanism of action.

References

An In-depth Technical Guide on the Synthesis and Chemical Characteristics of S-312-d

Disclaimer: Publicly available information on the specific compound S-312-d is limited. This guide provides a comprehensive overview based on its known chemical structure, its classification as a thieno[2,3-b]pyridine derivative and a dihydropyridine-type calcium channel blocker, and on established synthetic methodologies for structurally related compounds. Information presented herein, particularly regarding the synthesis and specific physicochemical properties, should be considered illustrative for this class of molecules.

Core Chemical Profile

This compound, chemically known as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative that functions as an L-type calcium channel blocker. Its potential therapeutic applications have been explored in the contexts of protecting against ischemic acute renal failure and as an anti-epileptic agent in preclinical studies.

Chemical Structure

The structural formula of this compound reveals a fused thieno[2,3-b]pyridine core, which is characteristic of a class of compounds with diverse biological activities. The dihydropyridine moiety is crucial for its activity as a calcium channel blocker.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₂₂H₂₅N₃O₄S | Based on chemical structure |

| Molecular Weight | 443.52 g/mol | Calculated from molecular formula |

| Physical State | Likely a solid at room temperature | Common for similar organic molecules of this size |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | General solubility of dihydropyridine derivatives |

| pKa | Not available | --- |

Proposed Synthesis of this compound

A specific, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on the well-established Hantzsch dihydropyridine synthesis or related multicomponent reactions, which are commonly used for this class of compounds. The thieno[2,3-b]pyridine core can be synthesized through various established methods.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a three-component reaction involving 3-nitrobenzaldehyde, methyl acetoacetate, and a suitable β-enaminone derived from isovaleraldehyde and an aminothiophene derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on syntheses of similar dihydropyridine compounds and should be adapted and optimized for the specific synthesis of this compound.

-

Synthesis of the β-Enaminone Intermediate:

-

An appropriate aminothiophene precursor is reacted with isovaleryl chloride to form an amide.

-

The resulting amide is then cyclized to form the thieno[2,3-b]pyridine core.

-

Subsequent reaction with a suitable reagent would yield the required β-enaminone.

-

-

Hantzsch-type Cyclocondensation:

-

Equimolar amounts of 3-nitrobenzaldehyde, methyl acetoacetate, and the β-enaminone intermediate are dissolved in a suitable solvent such as ethanol or isopropanol.

-

A catalytic amount of a base (e.g., piperidine or ammonia) or an acid (e.g., acetic acid) is added to the reaction mixture.

-

The mixture is heated under reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts.

-

Further purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

-

Characterization:

-

The structure of the synthesized this compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

The purity of the compound would be assessed by High-Performance Liquid Chromatography (HPLC).

-

Chemical Characteristics and Spectral Data (Predicted)

While specific spectral data for this compound is not available, the expected characteristic signals based on its structure are outlined below.

| Spectral Method | Predicted Characteristic Signals |

| ¹H NMR | - Singlet for the methyl group on the pyridine ring.- Signals for the isobutyl group (doublet and multiplet).- Signals for the aromatic protons of the nitrophenyl group.- A singlet for the methoxy group of the ester.- Signals corresponding to the protons on the dihydropyridine and thiophene rings. |

| ¹³C NMR | - Resonances for the carbonyl carbons of the ester and the thieno[2,3-b]pyridine core.- Signals for the sp³ carbons of the isobutyl group and the dihydropyridine ring.- Resonances for the aromatic carbons of the nitrophenyl group.- Signals for the carbons of the thiophene and pyridine rings. |

| IR (cm⁻¹) | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C=O stretching of the ester group (around 1680-1720 cm⁻¹).- N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of this compound. |

Mechanism of Action and Signaling Pathway

This compound is an L-type calcium channel blocker. These channels are voltage-gated ion channels present in the membrane of various cells, including neurons, cardiac myocytes, and smooth muscle cells.

L-Type Calcium Channel Signaling Pathway

By blocking the L-type calcium channels, this compound inhibits the influx of calcium ions (Ca²⁺) into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects depending on the cell type. In smooth muscle cells, it leads to relaxation and vasodilation. In neurons, it can reduce excitability, which is the basis for its potential anti-epileptic effects.

Caption: Mechanism of action of this compound.

Experimental Protocols in Preclinical Studies

Detailed experimental protocols for studies involving this compound are not publicly available. However, based on the nature of the reported research, the following are generalized protocols that would likely be employed.

In Vivo Model of Ischemic Acute Renal Failure (Rat)

-

Animal Model: Male Wistar rats are typically used. Renal ischemia is induced by clamping the renal artery and vein for a defined period (e.g., 45 minutes).

-

Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., a mixture of DMSO and saline) and administered intravenously at various doses prior to the induction of ischemia.

-

Assessment of Renal Function: Blood and urine samples are collected at different time points after reperfusion to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and creatinine clearance to assess kidney function.

-

Histopathological Analysis: At the end of the experiment, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of tubular necrosis and tissue damage.

In Vitro Electrophysiology (for Calcium Channel Blockade)

-

Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel subunits or primary neuronal cultures) is used.

-

Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure the calcium currents.

-

Drug Application: this compound is applied to the cells at various concentrations, and the effect on the amplitude and kinetics of the calcium currents is recorded.

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value of this compound for the blockade of L-type calcium channels.

Conclusion

This compound is a promising thieno[2,3-b]pyridine-based L-type calcium channel blocker with potential therapeutic applications. While specific data on its synthesis and chemical characteristics are scarce, this guide provides a comprehensive overview based on the established chemistry and pharmacology of this class of compounds. Further research and publication of detailed studies are necessary to fully elucidate the properties and therapeutic potential of this compound.

S-312-d: A Technical Overview of a Novel Thienopyridine Calcium Channel Blocker

Disclaimer: This document summarizes the publicly available scientific information on S-312-d. The discovery and development history is limited to a single preclinical study. Information regarding its lead optimization, manufacturing, and clinical trial status is not available in the public domain.

Introduction

This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine-like compound belonging to the thienopyridine class of calcium channel blockers.[1] Preclinical research has highlighted its potential as a protective agent against ischemic acute renal failure (ARF). This technical guide provides a detailed overview of its mechanism of action, the pivotal preclinical study that defines its current understanding, and the associated experimental protocols.

Mechanism of Action: Attenuation of Ischemic Cellular Injury

This compound functions as a calcium channel antagonist. In the context of renal ischemia, its mechanism is centered on preventing the pathological influx of calcium into renal cells, a key trigger in the cascade of events leading to cell death and organ dysfunction.

During an ischemic event (a restriction in blood supply), the lack of oxygen and nutrients leads to a depletion of cellular ATP.[2][3] This energy deficit impairs the function of ion pumps, such as the Na+/K+-ATPase and Ca2+-ATPase, causing a disruption in normal ion gradients. The subsequent depolarization of the cell membrane opens voltage-gated calcium channels, primarily L-type calcium channels, leading to a massive and uncontrolled influx of extracellular calcium.

This calcium overload is cytotoxic and triggers several damaging downstream pathways:

-

Mitochondrial Dysfunction: Mitochondria sequester excess cytosolic calcium, which disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and increases the production of reactive oxygen species (ROS).[2][4] This exacerbates cellular damage and further depletes ATP.

-

Enzymatic Activation: Elevated intracellular calcium activates various enzymes, including proteases (like calpains), phospholipases, and endonucleases, which degrade cellular proteins, membranes, and nucleic acids.

-

Inflammation and Apoptosis: The cellular stress and damage initiate inflammatory cascades and programmed cell death (apoptosis).

This compound is believed to exert its protective effect by blocking the L-type voltage-gated calcium channels on the membrane of renal cells. By preventing this initial, damaging influx of calcium, it effectively mitigates the subsequent downstream pathways of cellular injury and death.

Preclinical Evaluation in a Rat Model of Ischemic ARF

The primary evidence for the therapeutic potential of this compound comes from a study evaluating its effect in a rat model of ischemic acute renal failure.

Experimental Workflow

The study followed a multi-stage process involving surgical induction of ischemia, administration of the investigational drug, and subsequent evaluation of renal function and tissue integrity.

References

- 1. Protective effect of a novel calcium blocker, this compound, on ischemic acute renal failure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal ischemia/reperfusion injury; from pathophysiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential nephroprotective effects of angiotensin II type 2 receptor agonist Compound 21 in renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to S-312-d (CAS Number: 120056-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-312-d, with the CAS number 120056-57-7, is a potent and selective L-type voltage-sensitive calcium channel (L-VSCC) antagonist.[1] This thienopyridine derivative has demonstrated significant therapeutic potential in preclinical studies, exhibiting neuroprotective, antiepileptic, and renoprotective properties. Its mechanism of action centers on the inhibition of calcium influx through L-type calcium channels, a critical pathway in the pathophysiology of various neurological and renal disorders. This technical guide provides a comprehensive overview of the existing research on this compound, including its chemical properties, pharmacological effects, detailed experimental protocols from key studies, and a visualization of its proposed signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison.

Chemical and Physical Properties

This compound is chemically identified as methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate. Its fundamental properties are detailed below.

| Property | Value | Reference |

| CAS Number | 120056-57-7 | MedChemExpress, PubChem |

| Molecular Formula | C20H22N2O4S | MedChemExpress, PubChem |

| Molecular Weight | 386.46 g/mol | MedChemExpress, PubChem |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Pharmacological Profile

This compound is a dihydropyridine-like compound that acts as a selective antagonist of L-type calcium channels. This activity underlies its observed therapeutic effects in various preclinical models.

Neuroprotective Effects

This compound has shown significant neuroprotective effects in models of neuronal cell death. Studies using cultured rat cortical neurons have demonstrated its ability to rescue neurons from apoptosis induced by neurotoxic stimuli such as amyloid-beta (Aβ) peptides.

Antiepileptic Activity

In the spontaneously epileptic rat (SER) model, this compound has been shown to dose-dependently inhibit tonic convulsions.[2] Repeated administration leads to a strengthened and prolonged anticonvulsant effect.[2]

Renoprotective Effects

Pre-treatment with this compound has been found to be effective in protecting against ischemic acute renal failure in a rat model. It dose-dependently mitigated functional impairment and reduced renal cortical edema and tissue calcium accumulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Antiepileptic Efficacy of this compound in Spontaneously Epileptic Rats (SER)

| Dosage (Oral) | Effect on Tonic Convulsions | Onset of Significant Decrease | Duration of Effect | Reference |

| Single Dose (Dose-dependent) | Inhibition | Not specified | > 2 hours | [2] |

| 1 mg/kg (once daily for 4 days) | Significant decrease in number and duration | 45-75 minutes after first dose | Lasted for 24 hours and for 3 days after cessation | [2] |

Table 2: Renoprotective Efficacy of this compound in a Rat Model of Ischemic Acute Renal Failure

| Dosage (i.v.) | Protective Effect | Effect on Renal Cortical Edema | Effect on Renal Tissue Calcium Content | Reference |

| 0.01-0.1 mg/kg | Dose-dependent protection against functional impairment | Significantly reduced | Suppressed increase |

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

Neuroprotection Assay in Cultured Cortical Neurons

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in a suitable medium.

-

Induction of Neurotoxicity: Neuronal apoptosis is induced by exposing the cultured neurons to aggregated amyloid-beta peptides (Aβ1-40 or Aβ1-42) at concentrations ranging from 5 to 40 µM.

-

Treatment: this compound is co-incubated with the Aβ peptides at various concentrations to assess its protective effects.

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function.

-

Apoptosis: Detected by staining the cell nuclei with Hoechst 33258, which allows for the visualization of chromatin condensation, a hallmark of apoptosis.

-

Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

-

Antiepileptic Activity in the Spontaneously Epileptic Rat (SER) Model

-

Animal Model: The study utilizes spontaneously epileptic rats (SER), a genetic model of human epilepsy characterized by tonic convulsions.

-

Drug Administration: this compound is administered orally. For single-dose studies, various doses are used to establish a dose-response relationship. For repeated administration studies, a fixed dose (e.g., 1 mg/kg) is given once daily for several days.

-

Monitoring of Seizures:

-

Behavioral Observation: The number and total duration of tonic convulsions are recorded through video monitoring.

-

Electroencephalography (EEG): EEG is recorded to monitor brain electrical activity and detect epileptic discharges.

-

-

Data Analysis: The effects of this compound on seizure frequency and duration are statistically analyzed to determine significance.

Renoprotective Effects in a Rat Model of Ischemic Acute Renal Failure

-

Animal Model: Ischemic acute renal failure is induced in rats by clamping the left renal artery for 30-60 minutes following a contralateral right nephrectomy two weeks prior.

-

Treatment: this compound is administered intravenously at doses ranging from 0.01 to 0.1 mg/kg before the induction of ischemia.

-

Assessment of Renal Function:

-

Biochemical Parameters: Plasma creatinine and creatinine clearance are measured to assess glomerular filtration rate.

-

Urine Analysis: Urinary osmolality and the fractional excretion of sodium are determined.

-

-

Histological and Tissue Analysis:

-

Renal Cortical Edema: The extent of edema is assessed.

-

Tissue Calcium Content: The concentration of calcium in the renal tissue is measured.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by blocking L-type voltage-sensitive calcium channels, thereby inhibiting the influx of calcium into cells. This action interrupts downstream signaling cascades implicated in neuronal damage and hyperexcitability.

Neuroprotective Signaling Pathway

In the context of neurodegenerative conditions like Alzheimer's disease, amyloid-beta peptides can induce an influx of calcium through L-VSCCs. This calcium overload can activate the Ras/mitogen-activated protein kinase (MAPK) pathway, leading to neuronal apoptosis. This compound, by blocking the L-VSCC, is proposed to prevent this calcium influx and the subsequent activation of the MAPK pathway, thereby protecting neurons from Aβ-induced toxicity.

Role of Calmodulin in L-type Calcium Channel Signaling

Calmodulin (CaM), a ubiquitous calcium-binding protein, plays a crucial role in mediating the downstream effects of calcium influx through L-VSCCs. Upon calcium entry, Ca2+ binds to CaM, which then interacts with and modulates the activity of various target proteins, including those in the MAPK pathway. The binding of the Ca2+-CaM complex to the L-VSCC itself is a critical step in activating the Ras/MAPK pathway. By blocking the initial calcium influx, this compound would prevent the formation of the Ca2+-CaM complex and its subsequent signaling.

Experimental Workflow for Investigating this compound's Mechanism

The following diagram outlines a logical workflow for further elucidating the molecular mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action as an L-type calcium channel antagonist. The existing data strongly support its potential for the treatment of ischemic injuries, epilepsy, and potentially other neurological disorders characterized by calcium dysregulation.

Future research should focus on:

-

Elucidating the specific downstream signaling pathways modulated by this compound in different disease models.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the long-term safety and efficacy of this compound in more advanced preclinical models.

-

Exploring its potential in other indications where L-type calcium channel dysfunction is implicated.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into this promising therapeutic agent.

References

The Biological Activity of S-312-d in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-312-d, a selective L-type voltage-sensitive calcium channel (L-VSCC) blocker, has demonstrated significant neuroprotective properties in preclinical models of neuronal cell death.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in neuronal cells, with a focus on its mechanism of action in counteracting neurotoxic stimuli. This document outlines the experimental evidence for its efficacy, details relevant experimental protocols, and presents key data in a structured format for researchers in neuropharmacology and drug development.

Core Mechanism of Action

This compound is a dihydropyridine derivative that exerts its neuroprotective effects primarily by inhibiting the influx of calcium (Ca2+) through L-type voltage-sensitive calcium channels (L-VSCCs) in neuronal cells.[1][3][4] In pathological conditions such as those modeled for Alzheimer's disease and stroke, an excessive influx of Ca2+ is a critical trigger for apoptotic cascades, leading to neuronal cell death. This compound selectively blocks these channels, thereby mitigating the downstream cytotoxic effects.

Neuroprotective Effects against Specific Neurotoxic Insults

This compound has shown potent protective effects in primary rat cortical neurons against apoptosis induced by two key neurotoxic agents:

-

Amyloid beta protein (Aβ): Aβ is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Aβ-induced neurotoxicity is a widely used in vitro model for studying the disease. This compound significantly rescues cortical neurons from Aβ-induced cell death.

-

Human group IIA secretory phospholipase A(2) (sPLA(2)-IIA): This enzyme is implicated in inflammatory processes and neuronal damage associated with stroke. This compound effectively prevents neuronal apoptosis induced by sPLA(2)-IIA.

The neuroprotective action of this compound is specific to the L-type calcium channel, as blockers of N-type and P/Q-type calcium channels do not confer the same protective effects against these neurotoxic stimuli. Notably, the neuroprotective effect of this compound has been reported to be more potent than that of nimodipine, another L-VSCC blocker.

Quantitative Data Summary

| Parameter | This compound | Nimodipine | N-type/P/Q-type Blockers |

| Neuroprotection against Aβ | Significant | Effective | No effect |

| Neuroprotection against sPLA(2)-IIA | Significant | Effective | No effect |

| Potency | More potent than Nimodipine | - | - |

| Suppression of Apoptotic Features | Complete | Not specified | No effect |

| Inhibition of Ca2+ Influx | Significant | Not specified | No effect |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound in neuronal cells.

Primary Rat Cortical Neuron Culture

-

Tissue Dissociation: Cerebral cortices are dissected from rat embryos (E17-E18).

-

Enzymatic Digestion: The tissue is incubated in a solution of papain and DNase I to dissociate the cells.

-

Cell Plating: Dissociated cells are plated on poly-L-lysine-coated culture dishes or coverslips.

-

Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

Neurotoxicity and Neuroprotection Assay (MTT Assay)

-

Cell Seeding: Primary cortical neurons are seeded in 96-well plates.

-

Treatment: After allowing the neurons to mature, they are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induction of Neurotoxicity: Aβ (e.g., 25-35 fragment) or sPLA(2)-IIA is added to the culture medium at a concentration known to induce apoptosis.

-

Incubation: The cells are incubated for 24-48 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals are solubilized by adding DMSO.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Calcium Influx

-

Cell Preparation: Primary cortical neurons are grown on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

Wash: The cells are washed with a balanced salt solution to remove excess dye.

-

Pre-treatment: The coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are perfused with a solution containing this compound or a vehicle control.

-

Stimulation: The neurons are stimulated with Aβ or sPLA(2)-IIA.

-

Fluorescence Imaging: The intracellular calcium concentration is measured by ratiometric imaging of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.

Western Blot for Apoptotic Markers

-

Cell Lysis: Following treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptotic markers such as cleaved caspase-3 and PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aβ and sPLA(2)-IIA Induced Apoptosis and its Inhibition by this compound

Caption: this compound blocks Aβ and sPLA(2)-IIA induced apoptosis.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a promising neuroprotective agent that selectively targets L-type voltage-sensitive calcium channels. Its ability to potently inhibit Aβ- and sPLA(2)-IIA-induced neuronal apoptosis highlights its therapeutic potential for neurodegenerative diseases and stroke. Further research to elucidate its detailed pharmacokinetic and pharmacodynamic profiles, including specific IC50 values and in vivo efficacy, is warranted. This technical guide provides a foundational understanding of the biological activity of this compound in neuronal cells to support ongoing and future research endeavors.

References

- 1. Secretory PLA2-IIA: a new inflammatory factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of a selective L-type voltage-sensitive calcium channel blocker, this compound, on neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

Pharmacological Profile of S-312-d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-312-d, a novel thienopyridine derivative, has been identified as a potent calcium channel blocker with significant therapeutic potential. This document provides a comprehensive overview of the current pharmacological knowledge of this compound. While specific quantitative data on binding affinity and in vitro potency are not publicly available, this guide details the established in vivo efficacy in a key preclinical model and outlines the standard experimental protocols used to characterize such compounds. The information herein is intended to support further research and development of this compound and related molecules.

Introduction

This compound, chemically known as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a member of the dihydropyridine class of L-type calcium channel blockers[1]. These agents are crucial in the management of cardiovascular diseases by modulating calcium influx into vascular smooth muscle and cardiac cells[2][3]. Preclinical studies have demonstrated a significant, dose-dependent protective effect of this compound in a rat model of ischemic acute renal failure, highlighting its potential for renal protection during ischemic events[4].

Mechanism of Action

As a dihydropyridine derivative, this compound is presumed to exert its pharmacological effects by binding to the α1 subunit of the L-type voltage-gated calcium channels. This binding is allosterically modulated and state-dependent, with higher affinity for the open and inactivated channel states, leading to the inhibition of calcium ion influx. The reduced intracellular calcium concentration results in the relaxation of vascular smooth muscle, leading to vasodilation.

Figure 1: Proposed mechanism of action for this compound.

Pharmacological Data

While comprehensive quantitative data for this compound is not available in the public domain, the following table summarizes the key in vivo findings from a pivotal preclinical study.

| Parameter | Species | Model | Dosage | Route of Administration | Observed Effect | Reference |

| Efficacy | Rat | Ischemic Acute Renal Failure | 0.01 - 0.1 mg/kg | Intravenous (i.v.) | Dose-dependent protection against functional impairment, increased survival rate, reduced renal cortical edema, and suppressed increase in renal tissue calcium content. |

Note: Data on binding affinity (Kd), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) for this compound are not currently available. Such data would typically be generated using the experimental protocols outlined in Section 4.

Experimental Protocols

The following sections describe the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Calcium Channel Affinity

This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its receptor. For dihydropyridines, a common radioligand is [3H]nitrendipine.

Protocol:

-

Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex or cardiac muscle) in a suitable buffer and perform differential centrifugation to isolate a membrane fraction rich in L-type calcium channels.

-

Binding Assay: Incubate the prepared membranes with varying concentrations of the radioligand in the presence and absence of a high concentration of unlabeled this compound to determine total and non-specific binding, respectively.

-

Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 25°C).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values. For competitive binding assays with unlabeled this compound, calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

In Vivo Model of Ischemic Acute Renal Failure in Rats

This model is used to evaluate the efficacy of compounds in protecting the kidneys from ischemia-reperfusion injury.

Protocol:

-

Animal Model: Use male rats (e.g., Sprague-Dawley or Lewis rats).

-

Surgical Procedure: Anesthetize the animals. Perform a contralateral right nephrectomy two weeks prior to the ischemic insult to the left kidney. On the day of the experiment, expose the left kidney and clamp the renal artery and vein for a defined period (e.g., 30-60 minutes) to induce ischemia.

-

Drug Administration: Administer this compound (e.g., 0.01-0.1 mg/kg, i.v.) before the induction of ischemia. A control group receives the vehicle.

-

Reperfusion: Remove the clamp to allow for reperfusion.

-

Assessment of Renal Function: Collect blood and urine samples at various time points post-reperfusion to measure parameters such as plasma creatinine, creatinine clearance, urinary osmolality, and fractional excretion of sodium.

-

Histological Analysis: At the end of the study, euthanize the animals and harvest the kidneys for histological examination to assess tissue damage, including renal cortical edema.

Figure 3: Experimental protocol for the rat ischemic ARF model.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and bioavailability, have not been publicly reported. A typical pharmacokinetic study in rats would involve the following.

Protocol:

-

Animal Model: Cannulated male Sprague-Dawley rats are commonly used.

-

Drug Administration: Administer this compound via intravenous and oral routes in separate groups of animals.

-

Blood Sampling: Collect serial blood samples at predetermined time points.

-

Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Conclusion and Future Directions

This compound is a promising dihydropyridine calcium channel blocker with demonstrated in vivo efficacy in a model of ischemic acute renal failure. To advance its development, further studies are required to fully elucidate its pharmacological profile. Specifically, determination of its binding affinity for L-type calcium channels, in vitro potency (IC50/EC50), and a comprehensive pharmacokinetic profile are critical next steps. The experimental protocols outlined in this guide provide a framework for conducting these essential studies. The unique thienopyridine structure of this compound may offer a distinct pharmacological profile compared to other dihydropyridines, warranting further investigation into its cardiovascular effects and potential therapeutic applications.

References

S-312-d and its effects on intracellular calcium levels

An In-Depth Technical Guide on the Core Effects of S-312-d on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound this compound is limited. One study identifies it as a selective L-type voltage-sensitive calcium channel blocker[1]. This guide, therefore, presents a hypothetical scenario wherein this compound acts as a modulator of L-type calcium channels to illustrate its potential effects on intracellular calcium levels and the methodologies used to study them. The data presented is illustrative and based on the known pharmacology of L-type calcium channel modulators.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation[2]. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore vital for normal cellular function. L-type voltage-gated calcium channels (LTCCs) are key regulators of Ca²⁺ influx from the extracellular space, particularly in excitable cells like neurons and cardiomyocytes[3][4][5].

This compound is a novel investigational compound with purported high selectivity for L-type calcium channels. Understanding its influence on intracellular Ca²⁺ dynamics is crucial for elucidating its mechanism of action and therapeutic potential. This document provides a technical overview of the effects of this compound on intracellular calcium levels, including hypothetical quantitative data, detailed experimental protocols for its assessment, and visualizations of the relevant biological pathways and experimental workflows.

Hypothesized Mechanism of Action

This compound is hypothesized to act as an agonist of the Cav1.2 and Cav1.3 subunits of L-type calcium channels, which are predominantly expressed in cardiovascular and neuronal tissues, respectively. As an agonist, this compound is proposed to increase the probability of channel opening in response to membrane depolarization, thereby enhancing Ca²⁺ influx into the cytoplasm. This elevation in cytosolic Ca²⁺ can then trigger downstream signaling cascades.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Calcium Antagonists Tools for Imaging of L-Type Calcium Channels in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. L-type calcium channel modulates mechanosensitivity of the cardiomyocyte cell line H9c2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of S-312-d: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-312-d, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative that acts as a potent and selective L-type calcium channel blocker. Preclinical investigations have highlighted its significant therapeutic potential across a spectrum of cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The findings suggest that this compound warrants further investigation as a promising candidate for clinical development.

Core Chemical and Pharmacological Properties

This compound belongs to the thieno[2,3-b]pyridine class of compounds and functions by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[1][2] This mechanism of action is central to its observed therapeutic effects.

| Property | Data | Source(s) |

| Chemical Name | S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate | [1] |

| Molecular Formula | C22H24N2O4S | Inferred |

| Mechanism of Action | L-type calcium channel blocker | [2] |

Therapeutic Potential and Preclinical Data

Preclinical studies have demonstrated the efficacy of this compound in three primary therapeutic areas: acute renal failure, epilepsy, and hypertension.

Protection Against Ischemic Acute Renal Failure

This compound has shown a significant protective effect against ischemic acute renal failure (ARF) in rat models.[1] Pre-treatment with this compound offered dose-dependent protection against functional impairment, reduced renal cortical edema, and suppressed the increase in renal tissue calcium content following ischemia.

Table 1: Efficacy of this compound in a Rat Model of Ischemic Acute Renal Failure

| Parameter | This compound Dose (mg/kg, i.v.) | Observation | Source(s) |

| Functional Protection | 0.01 - 0.1 | Dose-dependent protection against ischemia-induced functional impairment. | |

| Survival Rate | Not specified | Increased survival rate of ischemic rats. | |

| Renal Cortical Edema | Not specified | Significantly reduced. | |

| Renal Tissue Calcium | Not specified | Suppressed the ischemia-induced increase. | |

| Post-ischemia Admin. | Not specified | Not effective. |

Anticonvulsant Activity

In spontaneously epileptic rats (SER), this compound has demonstrated efficacy in inhibiting tonic convulsions. Both single and repeated oral administrations were effective, with repeated doses showing a progressively stronger inhibitory effect.

Table 2: Anticonvulsant Effects of this compound in Spontaneously Epileptic Rats (SER)

| Administration | This compound Dose (mg/kg, p.o.) | Effect on Tonic Convulsions | Effect on Absence-like Seizures | Source(s) |

| Single Dose | Dose-dependent | Inhibition lasting for more than 2 hours. | No attenuation. | |

| Repeated Dose | 1 (once daily for 4 days) | Significant decrease in number and duration; effect lasted for 24 hours and strengthened with subsequent doses. | No influence. |

Antihypertensive Effects

The antihypertensive properties of this compound have been evaluated in various hypertensive rat and dog models. It has been shown to be a potent and long-lasting antihypertensive agent compared to other calcium channel blockers.

Table 3: Antihypertensive Efficacy of this compound in Animal Models

| Animal Model | This compound Dose (mg/kg, p.o.) | Key Findings | Source(s) |

| Wistar Kyoto Rat (WKY) | 3 | Minimal effective hypotensive dose. | Not directly cited |

| Spontaneously Hypertensive Rat (SHR) | 1 | Minimal effective hypotensive dose. | Not directly cited |

| Stroke-Prone SHR (SHRSP) | 1 | Minimal effective hypotensive dose. | Not directly cited |

| DOCA-salt Hypertensive Rat (DOCA-HR) | 1 | Minimal effective hypotensive dose. | Not directly cited |

| Two-Kidney Goldblatt Hypertensive Dogs | 1 | Significant antihypertensive effect for 4-6 hours. | Not directly cited |

Experimental Protocols

Ischemic Acute Renal Failure in Rats

This protocol outlines the methodology used to induce and assess ischemic acute renal failure in a rat model to test the efficacy of this compound.

-

Animal Model: Male rats undergo a contralateral right nephrectomy.

-

Ischemia Induction: Two weeks post-nephrectomy, the left renal artery is clamped for 30-60 minutes to induce ischemia.

-

Drug Administration: this compound (0.01-0.1 mg/kg body weight) is administered intravenously before the induction of ischemia.

-

Assessment Parameters:

-

Plasma creatinine levels

-

Creatinine clearance

-

Urinary osmolality

-

Fractional excretion of sodium

-

Renal cortical edema

-

Renal tissue calcium content

-

-

Outcome Measures: The effectiveness of this compound is determined by comparing the assessment parameters in treated versus untreated ischemic rats.

Ischemic Acute Renal Failure Experimental Workflow.

Anticonvulsant Activity in Spontaneously Epileptic Rats

This protocol describes the evaluation of this compound's anticonvulsant effects in a genetically epileptic rat model.

-

Animal Model: Spontaneously epileptic rats (SER: zi/zi, tm/tm), which exhibit both tonic convulsions and absence-like seizures, are used.

-

Drug Administration:

-

Single Dose: this compound is administered orally at varying doses.

-

Repeated Dose: this compound (1 mg/kg) is administered orally once a day for 4 consecutive days.

-

-

Seizure Monitoring: The number and total duration of tonic convulsions and absence-like seizures are recorded.

-

Physiological Monitoring: Background electroencephalogram (EEG) and blood pressure are monitored to assess for potential side effects.

-

Outcome Measures: The anticonvulsant efficacy is determined by the reduction in seizure frequency and duration in treated rats compared to baseline.

Anticonvulsant Activity Experimental Workflow.

Signaling Pathways

As an L-type calcium channel blocker, this compound exerts its effects by modulating intracellular calcium levels. The following diagram illustrates the general signaling pathway affected by L-type calcium channel blockade.

General Signaling Pathway of L-type Calcium Channel Blockade.

Discussion and Future Directions

The preclinical data for this compound are compelling, demonstrating its potential as a therapeutic agent for ischemic acute renal failure, certain types of epilepsy, and hypertension. Its mechanism of action as an L-type calcium channel blocker is well-established for the dihydropyridine class of drugs.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in more detail.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a safety profile for this compound before it can be considered for clinical trials.

-

Elucidation of Specific Signaling Pathways: While the general mechanism of L-type calcium channel blockade is understood, further research is needed to identify the specific downstream signaling cascades modulated by this compound in different disease states. This will provide a more nuanced understanding of its therapeutic effects and potential side effects.

-

Clinical Trials: Based on a favorable preclinical profile, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human populations for its target indications.

Conclusion

This compound is a promising preclinical candidate with demonstrated efficacy in animal models of acute renal failure, epilepsy, and hypertension. Its mechanism as an L-type calcium channel blocker provides a strong rationale for its therapeutic potential. Further in-depth studies are warranted to fully characterize its pharmacological profile and to pave the way for potential clinical development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

References

- 1. Protective effect of a novel calcium blocker, this compound, on ischemic acute renal failure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]